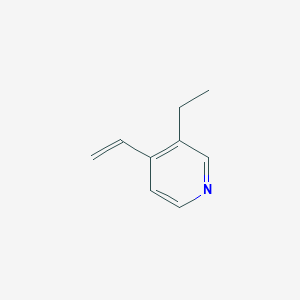
4-Ethenyl-3-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-3-ethylpyridine, also known as 4-vinyl-3-ethylpyridine (VEP), is a pyridine derivative that has gained significant attention in scientific research due to its unique chemical properties. VEP is a colorless liquid with a pungent odor and is highly reactive due to the presence of a vinyl group in its chemical structure.
Wirkmechanismus
The mechanism of action of VEP is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. The vinyl group in VEP makes it highly reactive, and it can undergo a range of chemical reactions such as addition, substitution, and polymerization. VEP has also been shown to act as a nucleophile in some reactions, particularly in the presence of a Lewis acid catalyst.
Biochemische Und Physiologische Effekte
VEP has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit some toxic effects in vitro. It has been reported to cause DNA damage and cell death in human cell lines, but the mechanism of toxicity is not well understood. VEP has also been shown to inhibit the growth of some bacterial strains, indicating its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
VEP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and its reactivity makes it a useful tool for studying various chemical reactions. However, its high reactivity can also be a limitation, as it can quickly react with other compounds in the lab environment. VEP is also highly toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on VEP. One area of interest is the development of new synthetic methods for VEP and its derivatives. Another area of research is the study of the reactivity and selectivity of VEP in organic reactions. Additionally, more research is needed to understand the biochemical and physiological effects of VEP and its potential as an antimicrobial agent.
Synthesemethoden
VEP can be synthesized by reacting 3-ethylpyridine with acetylene in the presence of a catalyst such as copper or palladium. The reaction takes place under high pressure and high temperature conditions and yields VEP as the main product. The purity of VEP can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
VEP has been extensively studied for its potential applications in various fields of science. It has been used as a monomer in the synthesis of polymers, as a ligand in coordination chemistry, and as a building block in the synthesis of complex organic molecules. VEP has also been used as a model compound in the study of the reactivity and selectivity of vinylpyridines in organic reactions.
Eigenschaften
CAS-Nummer |
131665-69-5 |
|---|---|
Produktname |
4-Ethenyl-3-ethylpyridine |
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
4-ethenyl-3-ethylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h3,5-7H,1,4H2,2H3 |
InChI-Schlüssel |
AXSCUMTZULTSIN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C=C |
Kanonische SMILES |
CCC1=C(C=CN=C1)C=C |
Synonyme |
Pyridine, 4-ethenyl-3-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



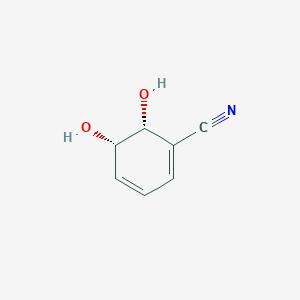
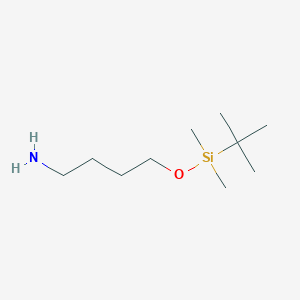
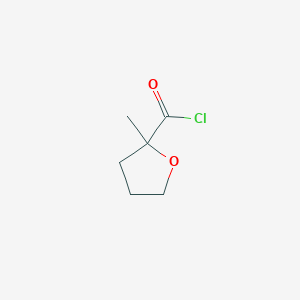
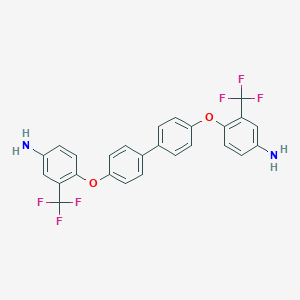
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
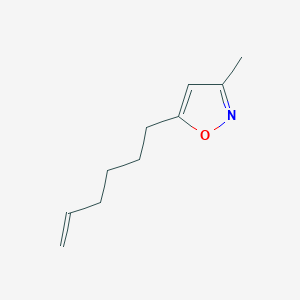
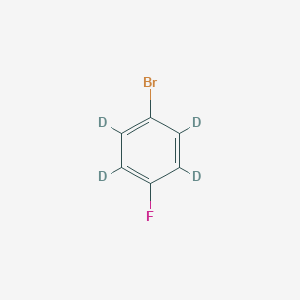
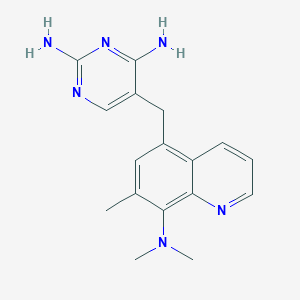
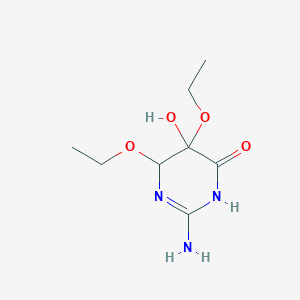
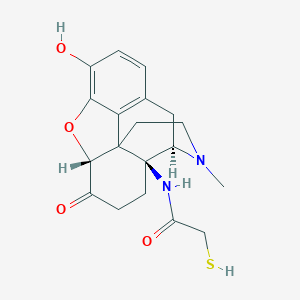
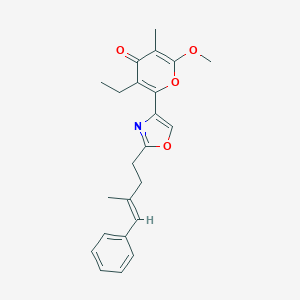
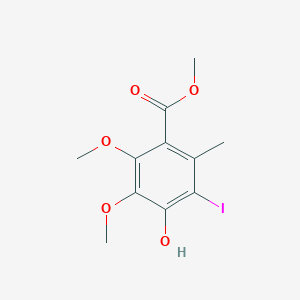
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)